molecular formula C14H29NO2 B8399295 N-Decyl-4-hydroxybutyramide

N-Decyl-4-hydroxybutyramide

Cat. No. B8399295
M. Wt: 243.39 g/mol
InChI Key: OYFMIRZYNDSCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Decyl-4-hydroxybutyramide is a useful research compound. Its molecular formula is C14H29NO2 and its molecular weight is 243.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

N-decyl-4-hydroxybutanamide

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-12-15-14(17)11-10-13-16/h16H,2-13H2,1H3,(H,15,17)

InChI Key

OYFMIRZYNDSCNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)CCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 15 g of decylamine, 5.48 g of gamma butyrolactone, 100 ml of toluene, and 20 mg of zinc chloride was refluxed under nitrogen for 4 days. Upon cooling the reaction mixture formed a precipitate which was recrystallized from toluene to yield 6.91 g (44.6%) of N-decyl-4-hydroxybutyramide, m.p. 74-75° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a glass reaction vessel, 157.3 grams of decylamine was mixed with 86.1 grams butyrolactone, whereupon the temperature rose to about 150° C. Reaction was spontaneous, and greater than 95% conversion of the butyrolactone to product was achieved. Titration of the product indicated that only 0.4 weight percent free amine remained unreacted. The liquid product was cooled by pouring on a glass surface at room temperature, whereupon the product froze to a hard white, waxy solid. Titration of the remaining reaction mixture indicated that only 0.4 weight percent free amine remained after removal of product. IR=6.11 mu.
Quantity
157.3 g
Type
reactant
Reaction Step One
Quantity
86.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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